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Abstract

ERG240 is an experimental, orally active small molecule that acts as a selective inhibitor of
branched-chain amino acid aminotransferase 1 (BCAT1). Developed by Ergon
Pharmaceuticals, a preclinical-stage biotechnology company, ERG240 has demonstrated
significant anti-inflammatory properties in preclinical models by modulating the metabolic
reprogramming of macrophages. This technical guide provides a comprehensive overview of
the discovery, mechanism of action, preclinical development, and key experimental data related
to ERG240.

Discovery and Development

ERG240 was identified through molecular modeling approaches based on the X-ray crystal
structures of human BCATL1.[1] It is a water-soluble structural analog of the branched-chain
amino acid (BCAA) leucine.[1] The discovery of ERG240 is part of a broader effort in targeting
metabolic pathways in immune cells to treat inflammatory diseases.[2] Ergon Pharmaceuticals,
the developer of ERG240, focuses on identifying key immune cells and their metabolic
pathways that drive disease, and then designing small molecules to modulate these pathways.
[3][4] Currently, ERG240 appears to be in the preclinical stage of development, with no publicly
available information on clinical trials.
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Mechanism of Action

ERG240 is a potent and selective inhibitor of the cytosolic enzyme BCAT1, with an IC50 in the
range of 0.1-1 nM for the recombinant human enzyme.[1] It shows no inhibitory activity against
the mitochondrial isoform, BCAT2.[1]

In activated macrophages, a metabolic shift known as the "broken" Krebs cycle occurs to
support the production of pro-inflammatory mediators.[2] BCAT1 plays a pivotal role in this
process by catalyzing the transamination of BCAASs, particularly leucine, to their corresponding
branched-chain a-keto acids (BCKAs) and glutamate. This diversion of metabolites from the
Krebs cycle leads to the accumulation of specific intermediates, including itaconate, which is
associated with inflammation.

By competitively inhibiting BCAT1, ERG240 "fixes" the broken Krebs cycle.[2] This leads to a
reduction in oxygen consumption and glycolysis in activated macrophages.[5] A key
consequence of BCAT1 inhibition by ERG240 is the significant reduction in the expression of
Immune-Responsive Gene 1 (IRG1) and the subsequent decrease in the production of
itaconate.[1][5] This modulation of macrophage metabolism results in a less pro-inflammatory
cellular phenotype.

Signaling Pathways

The primary signaling pathway affected by ERG240 is the BCAT1-IRG1-itaconate axis within
the broader context of macrophage metabolic reprogramming.
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ERG240 inhibits BCAT1, disrupting the pro-inflammatory metabolic pathway in macrophages.

ERG240 treatment has also been shown to activate the NRF2 (Nuclear factor erythroid 2-
related factor 2) antioxidant response pathway, leading to an increase in antioxidant gene
expression and a reduction in reactive oxygen species (ROS).
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ERG240's inhibition of BCAT1 leads to the activation of the NRF2 antioxidant pathway.

Furthermore, RNA-sequencing analysis of peritoneal macrophages from LPS-injected mice
treated with ERG240 revealed a downregulation of an interferon-inducible GTPase gene
signature.

Quantitative Data
In Vitro Potency
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CelllEnzyme

Parameter Value Reference
System
Recombinant Human
IC50 0.1-1 nM [1]
BCAT1
Murine Bone Marrow-
IC50 ~5-10 mM Derived Macrophage [1]

(BMDM) Migration

Preclinical Pharmacokinetics in Mice

A study in mice revealed that ERG240 has excellent bioavailability and a relatively short half-

life.[1]

Table 1: Pharmacokinetic Parameters of ERG240 in Mice after Intravenous (IV) Administration

(125 mg/kg)[1]

Parameter Unit Value
Co pg/mL 185.3
t1/2 h 0.6
AUC last ugh/mL 102.8
AUC _inf pgh/mL 102.9
Vz L/kg 1.0
Cl L/h/kg 1.2
MRT_last h 0.4

Table 2: Pharmacokinetic Parameters of ERG240 in Mice after Oral (PO) Administration (500

mg/kg)[1]
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Parameter Unit Value
Cmax pg/mL 102.3
Tmax h 0.3
AUC last ugh/mL 86.8
AUC _inf pgh/mL 86.9
t1/2 h 0.5

F (%) % 21.1

In Vivo Efficacy in Preclinical Models

ERG240 has demonstrated significant efficacy in animal models of inflammatory diseases.

Table 3: Efficacy of ERG240 in a Mouse Model of Collagen-Induced Arthritis (CIA)[1]

Parameter Treatment Outcome
Inflammation ERG240 53% reduction
Cartilage Degradation ERG240 74% reduction

Pannus Formation & Bone ]
) ERG240 86% reduction
Erosion

In a rat model of severe kidney inflammation (nephrotoxic nephritis), oral administration of
ERG240 for 10 days resulted in significantly reduced glomerular crescent formation,
proteinuria, and serum creatinine.[6]

Experimental Protocols
BCAT1 Inhibition Assay (Fluorometric)

The inhibitory activity of ERG240 on BCATL1 is determined using a continuous fluorometric
assay.[1] This assay couples the production of a-ketoisocaproate (the product of leucine
transamination by BCAT1) to the oxidation of NADH by leucine dehydrogenase, which results
in a decrease in fluorescence.
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 Principle: The assay measures the decrease in NADH fluorescence as it is consumed in the

coupled reaction.

» Reagents: Recombinant human BCAT1, L-leucine, a-ketoglutarate, NADH, and leucine

dehydrogenase.

e Procedure (General):
o Recombinant BCAT1 is incubated with varying concentrations of ERG240.
o The reaction is initiated by the addition of L-leucine and a-ketoglutarate.

o The coupled enzyme, leucine dehydrogenase, and NADH are included in the reaction

mixture.

o The decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) is

monitored over time.

o IC50 values are calculated from the dose-response curves.

Macrophage Migration Assay (Transwell)

The effect of ERG240 on macrophage migration is assessed using a transwell assay.[1]
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Transwell Migration Assay Workflow
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Workflow for assessing the effect of ERG240 on macrophage migration.
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RNA-Sequencing of Macrophages

To understand the global transcriptional changes induced by ERG240, RNA-sequencing is
performed on macrophages.[1]

e Cell Culture and Treatment: Human monocyte-derived macrophages (hMDMs) or mouse
peritoneal macrophages are stimulated with lipopolysaccharide (LPS) in the presence or
absence of ERG240.

o RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).

» Library Preparation: RNA quality is assessed, and sequencing libraries are prepared (e.g.,
using a TruSeq Stranded mRNA kit).

e Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g.,
lllumina).

o Data Analysis:

[e]

Raw sequencing reads are processed for quality control.
o Reads are aligned to the appropriate reference genome (human or mouse).
o Gene expression is quantified.

o Differential gene expression analysis is performed to identify genes up- or down-regulated
by ERG240 treatment.

o Pathway analysis and gene ontology enrichment analysis are conducted to identify the
biological processes and signaling pathways affected by ERG240.

Conclusion

ERG240 is a promising preclinical candidate that targets the metabolic reprogramming of
macrophages for the treatment of inflammatory diseases. Its selective inhibition of BCAT1
offers a novel approach to dampen inflammation by "fixing" the broken Krebs cycle in activated
immune cells. The robust preclinical data, including potent in vitro activity and significant in vivo
efficacy, warrant further investigation into the therapeutic potential of ERG240. Future studies
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should focus on completing IND-enabling studies to pave the way for clinical evaluation in
patients with inflammatory conditions such as rheumatoid arthritis and autoimmune kidney
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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